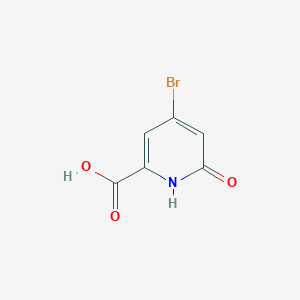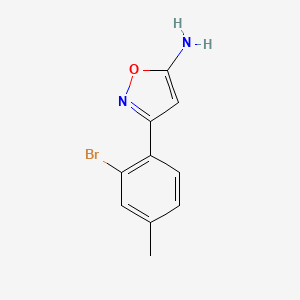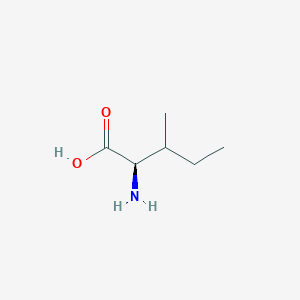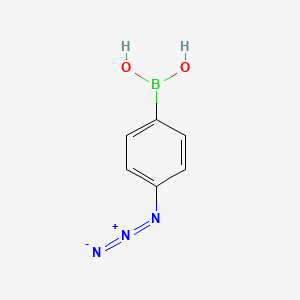![molecular formula C8H5F3N2S B13556154 3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13556154.png)
3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine with a suitable thioamide under acidic conditions to form the thiazole ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for the production of large quantities of the compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their enzymatic activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
Thiazole derivatives: Compounds with a thiazole ring but lacking the pyridine component.
Pyridine derivatives: Compounds with a pyridine ring but lacking the thiazole component.
Uniqueness
3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is unique due to the presence of both the thiazole and pyridine rings, as well as the trifluoromethyl group. This combination of structural features contributes to its distinct pharmacological profile and makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H5F3N2S |
|---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H5F3N2S/c1-4-6-2-5(8(9,10)11)3-12-7(6)14-13-4/h2-3H,1H3 |
InChI-Schlüssel |
HQGVJBYWOKFEER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC2=C1C=C(C=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)



![4-[4-(Propan-2-yl)phenyl]butanal](/img/structure/B13556131.png)



